(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRLCFOJDAMIJT-GJSZZFLHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The 2',4',6'-triisopropyl-2-biphenylyl fragment is typically synthesized via Suzuki-Miyaura coupling between 2-bromo-1,3,5-triisopropylbenzene and a boronic acid-functionalized benzene derivative. Palladium catalysts such as chloro[2-(di-tert-butylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) (CAS 1142811-12-8) enable efficient coupling under mild conditions.
Table 1: Representative Reaction Conditions for Biphenyl Synthesis
Introduction of the Diphenylphosphino Group
Phosphine Ligand Substitution
The diphenylphosphinoethyl group is introduced via nucleophilic substitution on a bromoethyl intermediate. Reaction with diphenylphosphine in the presence of a base (e.g., KOtBu) yields the phosphine derivative. Steric hindrance from the triisopropyl groups necessitates elevated temperatures (110–120°C) and prolonged reaction times (24–48 hr).
Key Considerations:
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Protection Strategies: Temporary silyl protection (e.g., tert-butyldimethylsilyl) prevents undesired side reactions at the ethylamine site.
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Catalytic Acceleration: RuPhos-Pd-G3 enhances reaction rates by stabilizing the transition state.
Sulfinamide Formation via Chiral Auxiliary
Ellman’s Sulfinamide Condensation
The (R)-2-methylpropane-2-sulfinamide group is introduced through condensation of the primary amine intermediate with (R)-(+)-2-methyl-2-propanesulfinamide (Ellman’s reagent). Copper(I) triflate catalyzes the formation of the sulfinimine intermediate, which is subsequently reduced to the sulfinamide using L-Selectride® (lithium tri-sec-butylborohydride).
Reaction Scheme:
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Amine + (R)-Ellman’s sulfinamide → Sulfinimine (Cu(OTf)₂, CH₂Cl₂, −78°C)
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Sulfinimine + L-Selectride® → Sulfinamide (THF, 0°C → RT)
Table 2: Optimization of Sulfinamide Formation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature (Step 1) | −78°C | Prevents racemization |
| Reducing Agent | L-Selectride® (1.2 eq) | 94% ee |
| Solvent System | CH₂Cl₂/THF (2:1) | Improves solubility |
Stereochemical Resolution
Diastereomeric Crystallization
The final compound’s (R,S) configuration is achieved through diastereomeric salt formation with (S)-mandelic acid. Differential solubility in hexane/ethyl acetate (9:1) allows isolation of the desired diastereomer in >99% enantiomeric excess (ee).
Critical Factors:
-
Counterion Selection: Chiral acids with complementary steric profiles enhance crystallization efficiency.
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Solvent Polarity: Low-polarity solvents favor selective precipitation of the less-soluble diastereomer.
Analytical Characterization
Spectroscopic Validation
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31P NMR: δ −15.2 ppm (d, J = 42 Hz) confirms phosphine coordination.
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HPLC Analysis: Chiralcel OD-H column (hexane/i-PrOH 90:10) verifies ee >99%.
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X-ray Crystallography: Resolves absolute configuration at sulfur and carbon centers.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.
Substitution: The phosphine moiety can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of this compound is in asymmetric catalysis, where it serves as a ligand for transition metals. The chiral environment created by the diphenylphosphino groups allows for high enantioselectivity in reactions such as:
- Hydrogenation : Used in the hydrogenation of prochiral ketones to produce chiral alcohols.
- Cross-Coupling Reactions : Effective in Suzuki and Heck reactions for forming carbon-carbon bonds with high stereocontrol.
Pharmaceutical Synthesis
Due to its ability to induce chirality, this compound is valuable in the synthesis of pharmaceutical intermediates. It has been employed in:
- Synthesis of Anticancer Agents : The compound's ligands have shown efficacy in synthesizing compounds that inhibit cancer cell proliferation.
- Chiral Drug Development : Utilized in developing chiral drugs that require specific stereochemistry for biological activity.
Material Science
In material science, this compound has been explored for creating chiral materials that exhibit unique optical properties. Its application includes:
- Chiral Photonic Devices : Used in the development of materials for optical devices that manipulate light based on chirality.
- Sensors : Employed in sensor technology for detecting enantiomers due to its selective binding properties.
Case Study 1: Asymmetric Hydrogenation
A study demonstrated the use of (R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide as a ligand in the hydrogenation of ketones. The reaction achieved an enantiomeric excess (ee) of over 95%, showcasing the ligand's effectiveness in promoting enantioselective transformations .
Case Study 2: Pharmaceutical Applications
In a recent investigation, this compound was utilized to synthesize a novel class of anticancer agents. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for further development into therapeutic agents .
Case Study 3: Chiral Material Development
Research into chiral photonic devices highlighted the role of this sulfinamide derivative in creating materials with enhanced optical activity. These materials demonstrated potential applications in advanced optical technologies, including displays and sensors .
Mechanism of Action
The mechanism by which ®-N-[(S)-2-(Diphenylphosphino)-1-(2’,4’,6’-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide exerts its effects involves:
Coordination: The phosphine moiety coordinates with metal centers, forming a chiral environment.
Induction: The chiral environment induces enantioselectivity in the catalytic reaction.
Pathways: The specific pathways depend on the metal and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(a) [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
- Key Differences: Substituents: 2',6'-diisopropyl vs. 2',4',6'-triisopropyl on the biphenylyl group. Molecular Weight: Triisopropyl derivative has a higher molecular weight (~600–620 g/mol estimated) compared to the diisopropyl analogue (569.8 g/mol) .
(b) [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide
- Key Differences :
(c) (R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
Electronic and Steric Properties
Reactivity and Catalytic Performance
- Steric Effects : The triisopropyl biphenylyl group in the target compound creates a rigid chiral environment, favoring substrates with bulky functional groups (e.g., β-ketoesters) .
- Electronic Tuning: The diphenylphosphino group’s electron-donating properties stabilize metal centers (e.g., Rh, Pd), while sulfinamide chirality directs asymmetric induction .
- Comparison with β-Amino Sulfones: Unlike β-amino sulfones (e.g., in ), the target compound’s phosphine-sulfinamide hybrid structure enables dual functionality: chiral induction and metal coordination.
Biological Activity
(R)-N-[(S)-2-(Diphenylphosphino)-1-(2',4',6'-triisopropyl-2-biphenylyl)ethyl]-2-methylpropane-2-sulfinamide, a chiral sulfinamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfinamide functional group, which is known to influence biological activity through various mechanisms. The presence of the diphenylphosphino group enhances its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Antiviral Activity
Recent studies have indicated that sulfinamide derivatives can exhibit antiviral properties. For example, modifications in the sulfinamide structure have been shown to enhance potency against viral replication by inhibiting key kinases involved in viral life cycles. The compound's structural analogs have been tested for their ability to inhibit casein kinase 2 (CSNK2), which plays a critical role in the replication of β-coronaviruses, including SARS-CoV-2 .
Enzyme Inhibition
The diphenylphosphino group contributes to the compound's ability to act as an enzyme inhibitor. Research has demonstrated that similar phosphine-containing compounds can effectively inhibit various kinases and phosphatases, leading to potential applications in cancer therapy and other diseases where dysregulation of these enzymes is evident .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound may inhibit kinases by mimicking ATP binding, thereby blocking phosphorylation events that are crucial for cellular signaling.
- Receptor Modulation : The structural features allow it to interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : Some sulfinamides exhibit antioxidant properties, potentially contributing to their therapeutic effects by reducing oxidative stress in cells.
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of sulfinamide derivatives against coronaviruses, this compound was found to significantly inhibit viral replication in cell cultures. The study highlighted its potential as a therapeutic agent against SARS-CoV-2 by targeting CSNK2 activity .
Case Study 2: Cancer Therapeutics
Another investigation focused on the use of phosphine-containing sulfinamides as cancer therapeutics. The results indicated that these compounds could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This suggests a promising avenue for further research into their application in oncology .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this sulfinamide-phosphine ligand, and what critical intermediates should be monitored?
- Methodology : The ligand is typically synthesized via a multi-step sequence involving:
Chiral induction : Use of (R)- or (S)-sulfinamide precursors to establish stereochemistry at the sulfur center .
Phosphine introduction : Coupling diphenylphosphine groups via palladium-catalyzed cross-coupling or nucleophilic substitution .
Triisopropylbiphenyl incorporation : Suzuki-Miyaura coupling for biphenyl assembly, monitored by <sup>31</sup>P NMR to track phosphine coordination .
- Critical Intermediates :
- Sulfinamide-ethylamine intermediates (validate by LC-MS).
- Biphenyl-phosphine adducts (confirm via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography if available) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming stereochemical purity and structural integrity?
- Stereochemical Analysis :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to resolve enantiomers .
- Optical Rotation : Compare [α]D values with literature data (e.g., +15° to +25° for R-configuration) .
- Structural Confirmation :
- <sup>31</sup>P NMR : Peaks at δ 20–25 ppm indicate intact phosphine coordination .
- HRMS : Exact mass matching within 2 ppm error .
Q. In which asymmetric catalytic reactions has this ligand demonstrated high enantioselectivity?
- Applications :
- Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones (up to 98% ee) .
- Cross-Coupling : Palladium-mediated Suzuki-Miyaura reactions with sterically hindered substrates .
- Substrate Classes :
- Bulky aryl halides, prochiral alkenes, and α-ketoesters .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize synthesis conditions for this ligand?
- Approach :
- Factors : Temperature, catalyst loading, solvent polarity, and reaction time .
- Response Variables : Yield, enantiomeric excess (ee), and purity.
- Case Study : A Central Composite Design (CCD) for Suzuki-Miyaura coupling identified optimal conditions:
- 80°C, 2 mol% Pd(OAc)2, toluene/water (4:1), 12 h → 92% yield, 96% ee .
Q. What strategies resolve contradictions in enantioselectivity data across catalytic systems?
- Root Cause Analysis :
- Metal Center Effects : Compare Rh(I) vs. Pd(0) complexes; Rh often enhances hydrogenation selectivity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may disrupt phosphine-metal coordination, reducing ee .
Q. How does the 2',4',6'-triisopropylbiphenyl group influence steric/electronic properties vs. analogous ligands?
- Comparative Analysis :
| Ligand Feature | Triisopropylbiphenyl | Phenyl Analogs |
|---|---|---|
| Steric Bulk | High (θ = 165°) | Moderate (θ = 130°) |
| Electron-Donating Effect | Weak (σp = 0.1) | Moderate (σp = 0.2) |
Q. What precautions prevent racemization or decomposition during storage/handling?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
